N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethoxy groups at positions 4 and 5. The triazine ring is linked via a methyl bridge to a 1-isopropyl-1H-imidazole-4-sulfonamide moiety. The isopropyl group may enhance lipophilicity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-8(2)18-6-10(13-7-18)23(19,20)14-5-9-15-11(21-3)17-12(16-9)22-4/h6-8,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKMDOAJKTPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of triazine derivatives and features a complex structure that includes an imidazole ring and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 342.38 g/mol. The presence of the triazine moiety is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity : Preliminary studies indicate that compounds with triazine structures exhibit antiviral properties. For instance, related compounds have shown efficacy against various viral targets by inhibiting viral replication processes .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is particularly known for its antibacterial properties .
- Anticancer Potential : Some derivatives of imidazole have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for viral replication or bacterial metabolism. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.
- Binding Interactions : The triazine moiety can facilitate binding to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study examining the antiviral potential of triazine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against viral targets. This suggests that this compound could possess similar efficacy .
Case Study 2: Antimicrobial Activity
Research on related imidazole derivatives showed promising results in inhibiting bacterial growth through a well-established diffusion method. The compound demonstrated comparable effectiveness to traditional antibiotics against resistant strains .
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of this compound is its potential as an antimicrobial agent. Research indicates that imidazole derivatives are often effective against a variety of pathogens. The presence of the triazine moiety enhances the compound's ability to penetrate biological membranes and exert its effects.
Case Study: Antifungal Properties
A study evaluated the antifungal activity of various imidazole derivatives, including compounds similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide. Results demonstrated significant inhibition of fungal growth in vitro, suggesting potential use in treating fungal infections .
Anticancer Activity
Imidazole-based compounds have also been explored for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor cell proliferation.
Data Table: Anticancer Efficacy
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(4,6-Dimethoxy) | Breast Cancer | 15.2 | |
| N-(4-Methyl) | Lung Cancer | 20.5 | |
| N-(4-Isopropyl) | Prostate Cancer | 12.0 |
Herbicidal Activity
The unique structure of this compound allows it to act as a herbicide. Its mechanism involves inhibiting specific enzymatic pathways in plants.
Research Findings: Herbicidal Efficacy
Field trials have shown that this compound can effectively control weed populations without harming crop yields. The selectivity towards certain plant species makes it a valuable tool in sustainable agriculture .
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties.
Synthesis Process
The compound acts as a crosslinking agent in polymer formulations, resulting in materials with improved thermal stability and mechanical strength. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries.
Comparison with Similar Compounds
Triazine-Containing Compounds
Triazine derivatives are prominent in crosslinking and conjugation chemistry. Key analogues include:
The target compound’s triazine moiety shares functional similarity with DMTMM but diverges in its linkage to an imidazole sulfonamide rather than a morpholinium group, suggesting distinct reactivity or targeting.
Imidazole Sulfonamide Derivatives
Imidazole sulfonamides are studied for enzyme inhibition and antimicrobial activity. Notable examples:
The target’s imidazole sulfonamide group resembles the sulfonyl motifs in ’s COX-2 inhibitors. However, the triazine substituent may alter binding kinetics compared to thiazole-based scaffolds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling triazine derivatives with functionalized imidazole-sulfonamide intermediates. For example, imidazole derivatives (e.g., 2,4,5-tri-substituted imidazoles) are synthesized via condensation reactions using aldehydes and ammonium acetate under reflux conditions . Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm substituent positions and purity, as demonstrated in similar sulfonamide-imidazole systems .
Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs reduce experimental runs while identifying critical variables, as applied in chemical process optimization . Additionally, ICReDD’s feedback loop—integrating quantum chemical calculations with experimental data—can narrow optimal conditions (e.g., solvent choice for triazine-imidazole coupling) .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves overlapping signals in the triazine and imidazole moieties. IR spectroscopy verifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹). Comparative analysis with synthesized analogs (e.g., fluorophenyl-substituted imidazoles) helps assign peaks .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability issues in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Reaction path searches using quantum chemical methods (e.g., Nudged Elastic Band) model transition states, as applied in ICReDD’s workflow to optimize reaction mechanisms . Molecular docking (as in ) could further explore binding interactions if the compound has biological targets.
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproduct formation?
- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography vs. NMR) for ambiguous signals. For byproducts, employ LC-MS/MS to identify trace impurities and kinetic studies to pinpoint side-reaction pathways. Refer to methodologies in zoospore regulation studies, where iterative experimental redesign clarified biochemical pathways .
Q. How can heterogeneous catalysis or membrane separation improve scalability of synthesis?
- Methodological Answer : Immobilized catalysts (e.g., Pd on mesoporous silica) enhance recyclability in triazine functionalization steps, reducing metal contamination. Membrane technologies (e.g., nanofiltration) separate unreacted intermediates, as classified under CRDC’s "Membrane and Separation Technologies" subclass . Process simulation tools (Aspen Plus) model mass transfer limitations in continuous flow systems.
Q. What advanced statistical methods analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression) correlates structural descriptors (e.g., logP, steric bulk) with activity data. Cluster analysis groups analogs by reactivity patterns, akin to methodologies in benzoimidazole-triazole SAR studies . Bayesian optimization algorithms can prioritize high-potential derivatives for synthesis.
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies between computational predictions and experimental outcomes?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent model accuracy in DFT) and validate force fields with experimental data. ICReDD’s iterative approach—updating computational models with experimental results—minimizes such gaps . For example, if predicted reaction barriers conflict with observed kinetics, adjust entropy contributions or solvation effects.
Q. What experimental designs mitigate batch-to-batch variability in multi-step syntheses?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, defining Critical Quality Attributes (CQAs) for each step (e.g., purity after sulfonamide coupling). Use split-plot designs to account for nested variables (e.g., catalyst batches) while optimizing other factors . Real-time PAT (Process Analytical Technology) tools monitor intermediate consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
